molecular formula C15H15N5O2S B2978395 N-(6-acetamidobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide CAS No. 1173065-39-8

N-(6-acetamidobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2978395
CAS No.: 1173065-39-8
M. Wt: 329.38
InChI Key: DFVQSMNMOCVSBB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, N-(6-arylbenzo[d]thiazol-2-yl)acetamides, has been reported. They were synthesized by C-C coupling methodology in the presence of Pd(0) using various aryl boronic pinacol ester/acids . The yield and melting point of similar compounds were also reported .


Molecular Structure Analysis

While specific structural data for “N-(6-acetamidobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide” was not found, general information about benzothiazole derivatives can be inferred. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Antibacterial Applications

Research has shown that analogs of N-(6-acetamidobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide exhibit promising antibacterial activity. For instance, novel analogs designed and synthesized for antibacterial purposes demonstrated significant efficacy against strains such as Staphylococcus aureus and Bacillus subtilis, highlighting their potential as novel antibacterial agents. These compounds were synthesized by reacting certain precursors with p-substituted benzaldehydes, leading to the creation of compounds that exhibited antibacterial activity at non-cytotoxic concentrations (Palkar et al., 2017).

Antioxidant Studies

Another study focused on the synthesis of N-substituted benzyl/phenyl derivatives, which were then evaluated for their antioxidant activities. The research found that many of these compounds possessed moderate to significant radical scavenging activity, suggesting that these derivatives could serve as templates for the development of potent biologically active compounds with antioxidant properties (Ahmad et al., 2012).

Insecticidal Assessment

Further extending the applications, a study explored the insecticidal properties of heterocycles incorporating a thiadiazole moiety, derived from a precursor structurally related to this compound. These compounds were evaluated against the cotton leafworm, Spodoptera littoralis, showcasing the diverse potential of such compounds in pest management strategies (Fadda et al., 2017).

Anti-Cancer Activity

On the therapeutic front, derivatives of the compound have shown potential in anti-cancer studies. For example, novel fluoro substituted benzo[b]pyran compounds, which share structural motifs with this compound, were synthesized and demonstrated anti-lung cancer activity. These studies highlight the compound's relevance in the design and synthesis of new anticancer agents (Hammam et al., 2005).

Properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-1-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c1-3-20-7-6-12(19-20)14(22)18-15-17-11-5-4-10(16-9(2)21)8-13(11)23-15/h4-8H,3H2,1-2H3,(H,16,21)(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVQSMNMOCVSBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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